Cas no 1255789-22-0 (2-amino-1H-Benzimidazol-7-ol)

2-amino-1H-Benzimidazol-7-ol 化学的及び物理的性質
名前と識別子
-
- 2-amino-1H-Benzimidazol-7-ol
- 2-Amino-1H-benzo[d]imidazol-7-ol
- 2-amino-1H-1,3-benzodiazol-4-ol
- SCHEMBL14222708
- 2-AMINO-1H-1,3-BENZODIAZOL-7-OL
- DTXSID601019789
- CS-0371413
- 2-amino-1H-benzimidazol-4-ol
- ES0
- E82749
- SCHEMBL21708401
- 1255789-22-0
- 3kqy
- 2-Amino-1H-benzo[d]imidazol-4-ol
- Q27460048
- XH0198
-
- インチ: InChI=1S/C7H7N3O/c8-7-9-4-2-1-3-5(11)6(4)10-7/h1-3,11H,(H3,8,9,10)
- InChIKey: BBSYMXYQDPASMX-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C(=C1)O)N=C(N2)N
計算された属性
- せいみつぶんしりょう: 149.058911855g/mol
- どういたいしつりょう: 149.058911855g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
2-amino-1H-Benzimidazol-7-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A061000335-1g |
2-Amino-7-hydroxy-1H-benzimidazole |
1255789-22-0 | 98% | 1g |
$2052.51 | 2023-09-03 | |
Aaron | AR01XGP8-100mg |
2-Amino-1H-benzo[d]imidazol-7-ol |
1255789-22-0 | 98% | 100mg |
$27.00 | 2025-02-12 | |
1PlusChem | 1P01XGGW-100mg |
2-Amino-1H-benzo[d]imidazol-7-ol |
1255789-22-0 | 99% | 100mg |
$264.00 | 2023-12-25 | |
1PlusChem | 1P01XGGW-250mg |
2-Amino-1H-benzo[d]imidazol-7-ol |
1255789-22-0 | 99% | 250mg |
$413.00 | 2023-12-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1442083-100mg |
2-Amino-1H-benzo[d]imidazol-7-ol |
1255789-22-0 | 98% | 100mg |
¥232.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1239955-1g |
2-Amino-1H-benzo[d]imidazol-7-ol |
1255789-22-0 | 98% | 1g |
$715 | 2023-09-04 | |
eNovation Chemicals LLC | Y1239955-100mg |
2-Amino-1H-benzo[d]imidazol-7-ol |
1255789-22-0 | 98% | 100mg |
$80 | 2024-06-05 | |
Aaron | AR01XGP8-250mg |
2-Amino-1H-benzo[d]imidazol-7-ol |
1255789-22-0 | 98% | 250mg |
$63.00 | 2023-12-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1442083-1g |
2-Amino-1H-benzo[d]imidazol-7-ol |
1255789-22-0 | 98% | 1g |
¥2716.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1239955-100mg |
2-Amino-1H-benzo[d]imidazol-7-ol |
1255789-22-0 | 98% | 100mg |
$80 | 2025-02-28 |
2-amino-1H-Benzimidazol-7-ol 関連文献
-
1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
9. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
2-amino-1H-Benzimidazol-7-olに関する追加情報
Professional Introduction to 2-amino-1H-Benzimidazol-7-ol (CAS No: 1255789-22-0)
2-amino-1H-Benzimidazol-7-ol, identified by its Chemical Abstracts Service (CAS) number 1255789-22-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzimidazole family, a class of molecules known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The structural features of 2-amino-1H-Benzimidazol-7-ol, particularly the presence of both amino and hydroxyl functional groups on the benzimidazole core, make it a versatile scaffold for drug discovery and development.
The benzimidazole ring system is a privileged structure in medicinal chemistry, with numerous examples of its derivatives being developed into clinical drugs. The 2-amino-1H-Benzimidazol-7-ol molecule represents an interesting variation of this scaffold, where the 7-position hydroxyl group introduces potential sites for further chemical modification and bioactivity modulation. This compound has been studied for its potential applications in the design of novel therapeutic agents, particularly in addressing unmet medical needs where specific biochemical targets are involved.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors that modulate protein-protein interactions (PPIs). Benzimidazole derivatives have shown promise in this area due to their ability to bind to hydrophobic pockets within protein targets. The 2-amino-1H-Benzimidazol-7-ol structure provides a unique platform for designing molecules that can interact with PPIs involved in various disease pathways. For instance, studies have indicated that benzimidazole-based compounds can interfere with the function of transcription factors and signaling proteins, making them valuable candidates for therapeutic intervention.
One of the most compelling aspects of 2-amino-1H-Benzimidazol-7-ol is its potential as a precursor for more complex drug candidates. The amino group at the 2-position and the hydroxyl group at the 7-position offer multiple points for chemical functionalization, allowing medicinal chemists to explore diverse structural modifications. These modifications can be tailored to enhance pharmacokinetic properties, improve target binding affinity, or increase selectivity against off-target effects. Such flexibility is crucial in the iterative process of drug development, where optimizing a lead compound often requires extensive structural exploration.
The biological activity of 2-amino-1H-Benzimidazol-7-ol has been explored in several preclinical studies. Initial investigations have suggested that this compound exhibits inhibitory effects on certain enzymes and receptors relevant to cancer progression. For example, research has demonstrated its ability to modulate the activity of kinases and other enzymes involved in cell proliferation and survival pathways. These findings are particularly noteworthy given the critical role that aberrant enzymatic activity plays in many types of cancer. Furthermore, the compound has shown promise in preliminary studies related to anti-inflammatory applications, highlighting its potential utility in treating chronic inflammatory diseases.
The synthesis of 2-amino-1H-Benzimidazol-7-ol involves multi-step organic transformations that highlight the synthetic versatility of benzimidazole derivatives. The introduction of the amino group at the 2-position and the hydroxyl group at the 7-position can be achieved through various synthetic routes, including condensation reactions, nucleophilic substitutions, and oxidation-reduction processes. These synthetic strategies not only allow for the preparation of pure samples but also provide insights into how different functional groups can be incorporated into the benzimidazole core without compromising structural integrity or biological activity.
In terms of pharmacological development, 2-amino-1H-Benzimidazol-7-ol serves as a valuable building block for generating libraries of compounds for high-throughput screening (HTS). HTS platforms enable researchers to rapidly assess large collections of molecules for their biological activity against specific targets. By leveraging derivatives of 2-amino-1H-Benzimidazol-7-ol, pharmaceutical companies can identify novel lead compounds with optimized properties for further development into clinical candidates. This approach has been instrumental in accelerating drug discovery pipelines and bringing new therapies to market more efficiently.
The computational modeling and molecular dynamics (MD) simulations have also played a crucial role in understanding how 2-amino-1H-Benzimidazol-7-ol interacts with biological targets at an atomic level. These studies provide critical insights into binding affinities, binding modes, and potential side effects associated with different derivatives. By integrating experimental data with computational predictions, researchers can refine their designs to enhance potency while minimizing toxicity. This interdisciplinary approach underscores the importance of combining experimental biology with computational chemistry in modern drug discovery.
Looking ahead, future research on 2-amino-1H-Benzimidazol-7-ol and its derivatives is likely to focus on expanding its therapeutic applications through structure-based drug design (SBDD) and fragment-based drug discovery (FBDD). SBDD leverages detailed knowledge of target structures to design molecules with high specificity and potency, while FBDD involves identifying small "fragments" that bind to targets before being assembled into larger lead compounds. Both approaches offer complementary strategies for developing novel therapeutics based on 2-amino-1H-Benzimidazol-7-ol as a core scaffold.
The growing interest in targeted therapies has also spurred research into using 2-amino-1H-Benzimidazol-7-ol as part of combination therapies or prodrugs designed to enhance delivery or release mechanisms. By exploring these advanced formulations, researchers aim to improve treatment outcomes while reducing side effects associated with single-agent therapies. Such innovations are essential for addressing complex diseases like cancer and chronic inflammatory disorders where personalized medicine approaches are increasingly relevant.
In conclusion,2-amino--1H-Benzimida--z--o--l--7--o--l (CAS No: 1255789--22--0) represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and demonstrated biological activities. Its versatility as a scaffold for drug discovery makes it an attractive molecule for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications and synthetic methodologies,2-amino--1H-Benzimida--z--o--l--7--o--l is poised to play an important role in advancing medicinal chemistry and improving patient care worldwide.
1255789-22-0 (2-amino-1H-Benzimidazol-7-ol) 関連製品
- 91248-47-4(3-4-(Dimethylsulfamoyl)phenylpropanoic Acid)
- 2154662-24-3((2S)-2-amino-3-(2-chloropyrimidin-4-yl)propanoic acid)
- 186517-41-9(3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid)
- 2229089-64-7(1-methyl-5-[3-(trifluoromethoxy)phenyl]-1H-pyrazol-4-amine)
- 66154-68-5(6-(Methylsulfonyl)nicotinonitrile)
- 2137606-74-5(Imidazo[2,1-b]thiazole-5-methanesulfonamide, N,6-dimethyl-)
- 1437432-59-1(2-[4-methoxy-3-(4-methoxyphenyl)-6-oxo-pyridazin-1-yl]propanoic acid)
- 330466-05-2(N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide)
- 1005942-17-5(N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide)
- 1361669-35-3(2-[4-(2,4,6-Trichlorocyclohexa-2,4-dienyl)-2-trifluoromethyl-phenyl]-ethylamine)



